N-cycloheptyl-2-hydroxybenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-cycloheptyl-2-hydroxybenzamide |
InChI |
InChI=1S/C14H19NO2/c16-13-10-6-5-9-12(13)14(17)15-11-7-3-1-2-4-8-11/h5-6,9-11,16H,1-4,7-8H2,(H,15,17) |
InChI Key |
YNMPZOVUKPRDBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Synthetic Methodologies for N Cycloheptyl 2 Hydroxybenzamide and Its Analogs
General Synthesis Routes for Salicylamide (B354443) Derivatives
The formation of the amide bond in salicylamides, including N-cycloheptyl-2-hydroxybenzamide, is the key transformation in their synthesis. Several classical and contemporary methods are employed to achieve this, starting from salicylic (B10762653) acid or its derivatives.
While directly producing an amide is not the primary function of the Fischer esterification, it serves as a crucial initial step in a multi-step synthesis of salicylamides. The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. athabascau.cayoutube.comorganic-chemistry.org In the context of salicylamide synthesis, salicylic acid is first converted to an appropriate alkyl salicylate (B1505791), such as methyl salicylate or a higher alkyl ester. google.comgoogle.com
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, like sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.comorganic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the ester. organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water produced is removed. athabascau.caorganic-chemistry.org
Once the salicylate ester is formed, it can be readily converted to the desired salicylamide by aminolysis. This involves reacting the ester with the corresponding amine, in this case, cycloheptylamine (B1194755). This two-step approach, beginning with Fischer esterification, is a common and industrially relevant method for producing salicylamides. google.com A process for preparing salicylamides from C4 or higher alkyl esters of salicylic acid has been shown to be efficient, with the esterification of salicylic acid followed by amidation with an amine in an alcohol solvent. google.com
The Mitsunobu reaction offers a powerful and versatile method for the synthesis of esters and can be adapted for the formation of other functional groups, making it relevant to salicylamide synthesis. wikipedia.orgorganic-chemistry.org This reaction facilitates the condensation of an alcohol and a nucleophile, typically a carboxylic acid, using a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov
The reaction mechanism is complex but essentially involves the in-situ activation of the alcohol by the phosphine and azodicarboxylate to form a good leaving group. wikipedia.orgorganic-chemistry.org The nucleophile, which in the context of forming a precursor to this compound would be salicylic acid, then displaces the activated hydroxyl group. A key feature of the Mitsunobu reaction is that it proceeds with an inversion of stereochemistry at the alcohol's chiral center, which is a significant advantage in stereoselective synthesis. organic-chemistry.orgnih.gov
For the synthesis of salicylamides, the Mitsunobu reaction can be employed to first form a salicylate ester under mild conditions. This ester can then be subjected to aminolysis with cycloheptylamine. While not a direct amidation method, the Mitsunobu reaction provides a reliable route to the necessary ester intermediate, particularly for substrates that are sensitive to harsher conditions. It is important to note that the acidity of the nucleophile is a critical factor for the success of the reaction. wikipedia.org
A highly efficient and common method for the synthesis of amides, including this compound, involves the use of an acid chloride intermediate. Salicylic acid can be converted to salicyl-oyl chloride, typically by reacting it with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride. youtube.comepo.org
The resulting salicyl-oyl chloride is a highly reactive acylating agent. The subsequent reaction with an amine, in this case, cycloheptylamine, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. This method is generally fast and high-yielding.
Recent advancements have explored solvent-controlled selective amidation of aroyl chlorides at room temperature using an alkali-metal silyl-amide reagent like LiHMDS as a nitrogen source. nih.gov This approach allows for the rapid and efficient synthesis of primary amides. nih.gov
Direct amidation methods, which form the amide bond in a single step from a carboxylic acid and an amine, are highly sought after for their atom economy and procedural simplicity. Several strategies have been developed to facilitate this transformation for the synthesis of salicylamides.
One approach involves the use of coupling reagents that activate the carboxylic acid. Another method is the "salol reaction," where phenyl salicylate (salol) is heated with an amine to form the corresponding salicylamide. epo.org This process has been known for a long time and provides a route to various salicylamide derivatives. epo.org
More contemporary methods include the direct synthesis of 4H-benzo[d] google.comnih.govdioxin-4-one derivatives from salicylic acids, which can then undergo room temperature amidation with primary amines to afford salicylamides in good yields. nih.gov Microwave-assisted one-pot synthesis of salicylanilides from salicylic acid has also been reported as an efficient route. epa.govresearchgate.net This method offers advantages such as shorter reaction times and convenient work-up procedures. researchgate.net
Interactive Data Table: Comparison of General Synthesis Routes
| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Fischer Esterification followed by Aminolysis | Salicylic acid, Cycloheptanol (for ester), Cycloheptylamine | Acid catalyst (e.g., H₂SO₄) | Utilizes readily available starting materials, well-established and scalable. google.comgoogle.com | Two-step process, equilibrium limitations in esterification. athabascau.caorganic-chemistry.org |
| Mitsunobu Reaction followed by Aminolysis | Salicylic acid, Cycloheptanol | Triphenylphosphine (PPh₃), DEAD or DIAD | Mild reaction conditions, stereochemical inversion is possible. wikipedia.orgorganic-chemistry.orgnih.gov | Stoichiometric amounts of reagents and byproducts can complicate purification. wikipedia.org |
| Acid Chloride Reaction | Salicylic acid, Cycloheptylamine | Thionyl chloride (SOCl₂) or similar | High reactivity and yields, generally fast. youtube.com | Requires handling of corrosive and moisture-sensitive acid chlorides. |
| Direct Amidation | Salicylic acid, Cycloheptylamine | Coupling agents or specialized conditions (e.g., microwave, catalysts) | One-step process, high atom economy. epa.govresearchgate.net | May require specific catalysts or conditions that are not universally applicable. |
Strategies for Halogenated this compound Synthesis
The introduction of halogen atoms into the structure of this compound can significantly alter its physicochemical and biological properties. The synthesis of halogenated analogs can be achieved either by starting with a pre-halogenated salicylic acid derivative or by direct halogenation of the this compound molecule itself.
For instance, starting with a commercially available halogenated salicylic acid (e.g., 5-chlorosalicylic acid or 3,5-dibromosalicylic acid), the synthetic routes described in section 2.1 can be applied. The acid chloride method or direct amidation with cycloheptylamine would yield the corresponding halogenated this compound.
Alternatively, direct halogenation of this compound can be performed. Electrophilic aromatic substitution reactions using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular halogens in the presence of a Lewis acid catalyst can introduce chlorine or bromine atoms onto the aromatic ring. The position of halogenation will be directed by the activating hydroxyl and amide groups.
Diversity-Oriented Synthesis (DOS) Approaches to Salicylamide Libraries
Diversity-Oriented Synthesis (DOS) is a powerful strategy for the rapid generation of a wide variety of structurally diverse molecules from a common starting material or intermediate. This approach is particularly valuable in drug discovery for exploring a broad chemical space. For the creation of salicylamide libraries, DOS principles can be effectively applied.
A typical DOS approach for salicylamide libraries would start with a versatile scaffold, such as a functionalized salicylic acid or a related precursor. By systematically varying the amine component and introducing different substituents on the salicylic acid ring, a large and diverse library of salicylamides can be constructed.
For example, a split-pool synthesis strategy on a solid support could be employed. A resin-bound salicylic acid derivative could be reacted with a diverse set of amines to generate a library of salicylamides. Further diversity can be introduced by employing a range of substituted salicylic acids at the beginning of the synthesis. This high-throughput approach allows for the efficient creation of hundreds or thousands of unique salicylamide analogs, including variations of this compound with different substituents on both the cycloheptyl ring and the aromatic ring.
Regioselective Hydroxylation Strategies in Benzamide (B126) Synthesis
The targeted introduction of a hydroxyl group at a specific position on the benzene (B151609) ring of a benzamide is a crucial transformation in the synthesis of numerous valuable compounds, including this compound and its analogs. Regioselective hydroxylation, particularly at the ortho-position (C2), is often challenging due to the presence of multiple reactive C-H bonds. However, modern synthetic methodologies have enabled significant progress in this area, primarily through transition metal-catalyzed C-H activation strategies. These methods often employ a directing group to guide the catalyst to the desired position, ensuring high selectivity.
The amide functionality itself can serve as an effective directing group, facilitating the ortho-hydroxylation of the aromatic ring. This is typically achieved through the formation of a metallacyclic intermediate, which brings the catalyst in close proximity to the target C-H bond. Various transition metals, including palladium, copper, and rhodium, have been successfully employed to catalyze this transformation, each with its own set of advantages and specific applications.
One prominent strategy involves the use of palladium catalysts. For instance, palladium-catalyzed ortho-selective C-H hydroxylation of carboxybenzyl-protected benzylamines has been developed, showcasing the utility of a removable directing group to achieve the desired 2-hydroxybenzylamine derivatives. rsc.org This approach allows for the synthesis of various substituted o-hydroxybenzylamines in moderate to good yields. rsc.org
Copper-catalyzed systems also offer a powerful means for the synthesis of 2-hydroxybenzamides. These methods can proceed via the hydroxylation of aryl halides or through direct C-H activation. The use of inexpensive and readily available copper catalysts makes this an economically attractive route. mdpi.com
Furthermore, rhodium-catalyzed reactions have emerged as a potent tool for the functionalization of benzamides. These reactions can proceed via a C-H/N-H activation mechanism, leading to the formation of isoquinolones when reacted with alkynes. nih.gov While not a direct hydroxylation, this demonstrates the ability of rhodium catalysts to selectively activate the ortho-C-H bond of benzamides, a key step that can be adapted for hydroxylation. nih.gov
The choice of catalyst, oxidant, and reaction conditions plays a critical role in the efficiency and selectivity of these hydroxylation reactions. The following table summarizes key findings from various studies on the regioselective hydroxylation of benzamide derivatives, providing insights into the scope and limitations of these synthetic strategies.
| Substrate (Analog) | Catalyst / Reagents | Conditions | Product (Analog) | Yield (%) | Reference |
| N-Aryl Acetamides | Rh(III) catalyst, Alkynes, Cu(II) oxidant | - | Isoquinolones | Good | nih.gov |
| Benzamides | Rh(III) catalyst, Carbon Monoxide | - | Phthalimides | - | nih.gov |
| Carboxybenzyl-protected benzylamines | Palladium catalyst | - | o-Hydroxybenzylamines | Moderate to Good | rsc.org |
| Benzylamides with bidentate-quinolinamide directing group | Pd-catalyst, α-bromo ketones | - | Ortho-alkylated products | - | rsc.org |
| 5-Chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives | - | - | - | - | nih.govrsc.org |
| N-(2-chlorophenyl)-2-hydroxybenzamide | - | - | Esters and Hydrazides | - | mdpi.com |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.
¹H NMR: In the proton NMR spectrum of N-cycloheptyl-2-hydroxybenzamide, distinct signals are expected for the protons of the cycloheptyl ring and the salicylic (B10762653) acid moiety. The aromatic protons on the 2-hydroxybenzoyl group typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The phenolic hydroxyl proton (-OH) is expected to present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The amide proton (N-H) would also appear as a broad signal, likely in the δ 8.0-9.0 ppm range. The protons on the cycloheptyl ring would resonate in the upfield region (δ 1.0-4.0 ppm). The proton attached to the nitrogen-bearing carbon of the cycloheptyl ring would be the most downfield of this group, appearing as a multiplet.
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this compound, the carbonyl carbon (C=O) of the amide is the most deshielded, appearing around δ 168-172 ppm. The aromatic carbons would be found in the δ 115-160 ppm range, with the carbon bearing the hydroxyl group being the most downfield in this set. The carbons of the cycloheptyl ring are expected in the upfield region (δ 25-55 ppm), with the carbon directly bonded to the nitrogen atom appearing around δ 48-55 ppm. researchgate.net
Data for the related compound N-cyclohexyl-2-hydroxybenzamide is presented below as a reference.
| ¹H NMR (Predicted) | ¹³C NMR (Reference Data) researchgate.net |
| Chemical Shift (ppm) | Assignment |
| 1.0-2.0 | Cycloheptyl CH₂ |
| 3.8-4.0 | Cycloheptyl CH-N |
| 6.8-7.9 | Aromatic CH |
| 8.5 (broad s) | NH |
| 11.0-12.0 (broad s) | OH |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique molecular formula.
For this compound, the expected molecular formula is C₁₄H₁₉NO₂. The calculated exact mass for the neutral molecule [M] would be approximately 233.1416 g/mol . In a typical HRMS experiment using electrospray ionization (ESI), the molecule would be observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula.
Data for the related compound N-cyclohexyl-2-hydroxybenzamide is provided for reference.
| Parameter | Value for N-cyclohexyl-2-hydroxybenzamide |
| Molecular Formula | C₁₃H₁₇NO₂ |
| Molecular Weight | 219.28 g/mol |
| Exact Mass [M] | 219.1259 g/mol |
| Observed Ion (e.g., ESI-MS) | [M+H]⁺ |
| Calculated m/z for [M+H]⁺ | 220.1332 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the secondary amide is also expected in this region, typically around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) would produce a strong, sharp peak around 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) would appear near 1510-1550 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range, while C-H stretching from the cycloheptyl and aromatic groups would be observed around 2850-3100 cm⁻¹.
Characteristic IR Absorption Frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | Phenolic Alcohol | 3200-3600 (broad) |
| N-H Stretch | Secondary Amide | ~3300 |
| C-H Stretch | sp³ (Cycloheptyl) | 2850-2960 |
| C-H Stretch | sp² (Aromatic) | 3000-3100 |
| C=O Stretch (Amide I) | Amide Carbonyl | 1630-1680 |
| N-H Bend (Amide II) | Amide | 1510-1550 |
| C=C Stretch | Aromatic Ring | 1450-1600 |
High-Performance Liquid Chromatography (HPLC) in Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound and for quantitative analysis. spectrabase.comsigmaaldrich.com The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase.
For the purity assessment of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to ensure good peak shape. spectrabase.com The compound would be detected using a UV detector set to a wavelength where the analyte exhibits strong absorbance (e.g., around 280-320 nm), owing to its aromatic ring. A pure sample would ideally yield a single, sharp, and symmetrical peak in the chromatogram. The presence of other peaks would indicate impurities, and their relative area percentages can be used to quantify the purity of the sample.
UV-Vis Spectroscopy in Electronic Structure Elucidation
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores within this compound—primarily the substituted benzene ring—are responsible for its UV absorption.
The spectrum is expected to show absorption maxima (λ_max) characteristic of π → π* transitions within the aromatic system. Typically, substituted benzamides show strong absorptions in the 200-400 nm range. For instance, a related Schiff base, N,N′-Bis(salicylidene)ethylenediamine (Salen), exhibits absorption maxima around 260 nm and 320 nm. core.ac.uk The exact position and intensity of these bands for this compound can be influenced by the solvent polarity and pH, which can affect the electronic environment of the chromophore.
X-ray Crystallography in Solid-State Structure Determination (for related Schiff base complexes)
While a crystal structure for this compound itself may not be available, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been extensively applied to related Schiff base complexes, providing valuable insights into their molecular geometry, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nist.govspectrabase.com For example, single-crystal X-ray diffraction analysis of Schiff base complexes often reveals the coordination geometry around a central metal ion and the conformation of the organic ligands. chemicalbook.com Such studies confirm the expected stereochemistry and can reveal subtle structural features that influence the compound's properties. The analysis of related structures shows that intramolecular hydrogen bonding between the phenolic -OH and the amide group is a common and structurally defining feature.
Electron Paramagnetic Resonance (EPR) Spectroscopy in Mechanistic Studies (for related metalloenzymes)
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. While this compound itself is not paramagnetic, EPR becomes a powerful tool when studying its interaction with biological targets that are, such as metalloenzymes. Many enzymes that are targets for therapeutic intervention contain metal ions like iron, copper, or manganese in their active sites. If this compound acts as an inhibitor by binding to or near the metal center of such an enzyme, it can alter the electronic environment of the metal. This change can be detected as a shift in the EPR spectrum of the metalloenzyme, providing direct evidence of binding and offering insights into the mechanism of inhibition at a molecular level.
In Vitro and Pre Clinical Biological Activity Research of N Cycloheptyl 2 Hydroxybenzamide and Salicylamide Derivatives
Antiparasitic Activity Investigations
Salicylamide (B354443) derivatives have been the subject of numerous studies to determine their potential as antiparasitic agents. The core structure of salicylic (B10762653) acid, a known phenolic compound, has been used as a starting point for the synthesis of various esters and amides to evaluate their activity against a range of parasites responsible for neglected tropical diseases. brazilianjournals.com.br
Studies have evaluated salicylic acid derivatives for their effectiveness against Leishmania, the protozoan parasites causing leishmaniasis.
Leishmania braziliensis : In vitro evaluations of a series of salicylic acid derivatives against the amastigote form of L. braziliensis revealed that some compounds possess bioactivity. brazilianjournals.com.brresearchgate.net Notably, N-cyclohexyl-2-hydroxybenzamide, a close structural analog of N-cycloheptyl-2-hydroxybenzamide, demonstrated weak bioactivity with a 50% effective concentration (EC50) of 15.60 ± 2.69 µM and a selectivity index (SI) of 2.67. brazilianjournals.com.brresearchgate.net
Leishmania donovani : Research has indicated that salicylic acid itself exhibits activity against Leishmania donovani, albeit with low selectivity. brazilianjournals.com.br While specific data on this compound against L. donovani is limited, the broader class of salicylamide derivatives continues to be an area of interest. For instance, other complex derivatives have shown potent activity against L. donovani promastigotes and amastigotes, suggesting that structural modifications to the salicylamide scaffold can lead to significant antileishmanial efficacy. nih.govresearchgate.net Pentamidine, an established antiprotozoal agent, has been shown to have a high specificity for Leishmania DNA topoisomerase I, which could be a potential mechanism of action for some derivatives. nih.gov
Table 1: In Vitro Antileishmanial Activity of N-Cyclohexyl-2-hydroxybenzamide
| Compound | Parasite Species | Form | EC50 (µM) | Selectivity Index (SI) |
|---|
The potential of salicylamide derivatives to combat trypanosomal parasites, the causative agents of Chagas disease and African trypanosomiasis, has been explored.
Trypanosoma cruzi : N-cyclohexyl-2-hydroxybenzamide was among the derivatives tested for activity against T. cruzi, the parasite that causes Chagas disease. brazilianjournals.com.brresearchgate.net The compound was found to have weak bioactivity in these screenings. brazilianjournals.com.brresearchgate.net The search for effective treatments is critical as current drugs like benznidazole (B1666585) and nifurtimox (B1683997) have significant limitations, especially in the chronic phase of the disease. nih.govmdpi.com Other salicylamide-related structures and derivatives have shown more promising results, indicating that the core scaffold is a viable starting point for developing new antitrypanosomal agents. researchgate.netmdpi.com
Trypanosoma brucei rhodesiense : This subspecies causes the acute form of human African trypanosomiasis (sleeping sickness). nih.gov While direct studies on this compound are not prominent, related compounds have been investigated. Salicylhydroxamic acid, for example, has demonstrated a trypanocidal effect on Trypanosoma brucei. nih.gov High-throughput screening campaigns have identified various chemical classes with activity against T. b. rhodesiense, and subsequent structure-activity relationship (SAR) studies have aimed to optimize these hits for better potency and selectivity. escholarship.orgresearchgate.net
Table 2: In Vitro Antitrypanosomal Activity of N-Cyclohexyl-2-hydroxybenzamide
| Compound | Parasite Species | Activity |
|---|
Malaria, caused by Plasmodium parasites, remains a major global health threat, necessitating the discovery of new antimalarial compounds.
Screenings of N-cyclohexyl-2-hydroxybenzamide and several other simple salicylamide derivatives indicated no significant activity against Plasmodium falciparum, the most virulent species causing malaria in humans. brazilianjournals.com.brresearchgate.net However, research into more complex N-substituted salicylamides has identified compounds that can inhibit P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a crucial enzyme for parasite survival. researchgate.net This suggests that while simple derivatives may be inactive, the salicylamide scaffold can be modified to target essential parasitic pathways. Structure-activity relationship studies have shown that the potency of these inhibitors is influenced by the pKa of the salicylic hydroxy proton, which can be modulated by substituents on the phenyl ring. researchgate.net
Antiviral Activity against Human Adenovirus
Salicylamide derivatives, particularly the FDA-approved anthelmintic drug niclosamide (B1684120), have demonstrated potent antiviral activity against a broad range of viruses, including Human Adenovirus (HAdV). nih.govresearchgate.net HAdV can cause severe infections, especially in immunocompromised individuals, and there is currently no approved specific treatment. researchgate.netnih.gov
Research has focused on optimizing salicylamide derivatives to enhance their anti-HAdV activity and improve their safety profile. csic.es Niclosamide, a chlorinated salicylanilide (B1680751), inhibits HAdV-5 with a 50% inhibitory concentration (IC50) of 0.6 µM. nih.gov Continued efforts have led to the development of derivatives with significantly improved potency, showing IC50 values in the nanomolar to submicromolar range and high selectivity indexes, indicating a better safety window. csic.es
Mechanistic studies suggest that these compounds can interfere with various stages of the viral life cycle. csic.es Some derivatives appear to target the early stages of HAdV infection, specifically the viral entry pathway. csic.es Others have been shown to act on HAdV DNA replication, a critical step in the production of new viral particles. csic.es A third group of these compounds seems to inhibit later steps that occur after DNA replication, demonstrating the multifaceted impact of salicylamide derivatives on the adenovirus replication cycle. csic.es
The broad-spectrum activity of salicylamide derivatives like niclosamide and nitazoxanide (B1678950) stems from their ability to modulate multiple host-cell signaling pathways and biological processes that viruses often hijack. nih.govresearchgate.net Niclosamide is known to affect pathways such as Wnt/β-catenin, STAT3, NF-κB, and mTORC1. nih.gov By targeting these host-based mechanisms, such compounds may be less susceptible to the development of viral resistance, a common escape mechanism for viruses when faced with drugs that target specific viral proteins. Furthermore, nitazoxanide can activate protein kinase activated by double-stranded RNA (PKR), a key component of the innate immune response that leads to a general inhibition of viral protein synthesis. nih.gov This multi-targeted approach complicates the ability of the virus to develop effective escape strategies.
Table 3: In Vitro Antiviral Activity of Salicylamide Derivatives against Human Adenovirus
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| Niclosamide | HAdV-5 | 293β5 | 0.6 ± 0.05 | 22.9 ± 9.8 (A549 cells) | 38.2 |
Antimicrobial Activity Studies
Research into this compound and related salicylamide derivatives has revealed a spectrum of antimicrobial properties. These compounds, belonging to the broader class of salicylanilides, have been investigated for their efficacy against various bacterial and fungal pathogens. nih.gov
Antibacterial Spectrum against Gram-Positive and Gram-Negative Bacteria
Salicylamides and their derivatives have demonstrated notable antibacterial activity. Studies on this class of compounds show a range of efficacy against both Gram-positive and Gram-negative bacteria. While specific data for this compound is not detailed in the provided research, the general class of salicylanilides, to which it belongs, has been recognized for its antibacterial effects. nih.gov
Research into structurally related compounds provides context for their potential activity. For instance, various N-substituted salicylamides have been synthesized and tested to determine their antibacterial potential. nih.gov Similarly, studies on other cyclic diamine derivatives have shown significant activity against both Gram-positive and Gram-negative strains, with some compounds exhibiting greater potency than tetracycline. researchgate.net The challenge for many antibacterial agents, especially against Gram-negative bacteria, is permeating the outer membrane, which often acts as a significant barrier. nih.govnih.gov
Below is a representative data table illustrating the antibacterial activity of related cyclic compounds against common bacterial strains.
| Compound Class | Bacterial Strain | Activity Measure | Result |
| Dibenzyl-cyclohexane-1,2-diamine | S. aureus (Gram-positive) | MIC | 0.0005-0.032 µg/mL for most active compounds researchgate.net |
| Dibenzyl-cyclohexane-1,2-diamine | P. aeruginosa (Gram-negative) | MIC | > 1024 µg/mL (less effective) researchgate.net |
| Isoprenoids (from Lobophytum sp.) | S. aureus (Gram-positive) | MIC | 15 µg/mL tjpr.org |
| Isoprenoids (from Lobophytum sp.) | P. aeruginosa (Gram-negative) | MIC | 15 µg/mL tjpr.org |
MIC: Minimum Inhibitory Concentration. Data is representative of related compound classes to illustrate potential antibacterial profiles.
Antifungal (Anti-Candidal) Activity
The antifungal properties of salicylanilide derivatives have also been a subject of scientific investigation. nih.gov Specifically, activity against Candida species, opportunistic human pathogens, is a key area of interest. Research on various heterocyclic compounds demonstrates that specific structural motifs can lead to potent anti-candidal effects. For example, certain coumarin-based hybrid molecules have shown good antifungal activity against Candida albicans. mdpi.com
Other studies have isolated novel cyclopeptides from fungal co-cultures that exhibited moderate to high antifungal activity against C. albicans. nih.govresearchgate.net Some compounds that show no intrinsic antifungal activity on their own have demonstrated significant synergistic effects when combined with established antifungal drugs like fluconazole (B54011) and ketoconazole, drastically lowering the minimum inhibitory concentration required to inhibit C. albicans. mdpi.com This suggests that some derivatives may act by sensitizing the fungal cells to other agents.
The table below summarizes the anti-candidal activity of various related compounds.
| Compound/Class | Fungal Strain | Activity Measure | Result |
| Eugenol-imidazole derivative | Candida albicans | MIC | 4.6 µM (32x more effective than miconazole) mdpi.com |
| Cyclopeptide 1 | Candida albicans | MIC | 50 µg/mL nih.govresearchgate.net |
| Cyclopeptide 2 | Candida albicans | MIC | 25 µg/mL nih.govresearchgate.net |
| Japonamide A (in synergy with Fluconazole) | Candida albicans | MIC of Fluconazole | Reduced from 0.25 to 0.063 µM mdpi.com |
MIC: Minimum Inhibitory Concentration. Data is from various antifungal compounds to provide context.
Antimycobacterial Activity against Mycobacterium tuberculosis
Salicylanilides and related structures have been explored for their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov The development of novel agents is critical due to widespread drug resistance. nih.gov
Research into structurally similar N-alkoxyphenyl-hydroxynaphthalenecarboxamides, which share the amide linkage and hydroxyl group, has identified compounds with significant activity against Mycobacterium tuberculosis H37Ra. For instance, 2-hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamide showed a high level of activity with a Minimum Inhibitory Concentration (MIC) of 12 µM, a potency comparable to or greater than the frontline drug rifampicin (B610482) in that study. deepdyve.com The lipophilicity of these molecules was identified as a key parameter influencing their antimycobacterial efficacy. deepdyve.com Other research has focused on discovering compounds with new mechanisms of action, such as the inhibition of cell wall synthesis or the bacterial respiratory complex, to combat resistant strains. nih.govnih.gov
| Compound | Mycobacterial Strain | Activity Measure | Result |
| 2-hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamide | M. tuberculosis H37Ra | MIC | 12 µM deepdyve.com |
| N-[4-(but-2-yloxy)phenyl]-2-hydroxy-naphthalene-1-carboxamide | M. tuberculosis H37Ra | MIC | 23 µM deepdyve.com |
| Polycyclic Amine (Compound 14) | M. tuberculosis H37Rv | MIC₉₉ | 9.6 µM nih.gov |
MIC: Minimum Inhibitory Concentration. Data is for structurally related carboxamides and other novel antimycobacterials.
Research into Analgesic and Anti-inflammatory Potential (General Salicylamide Context)
Salicylamides, as a chemical class, have been investigated for their potential analgesic (pain-relieving) and anti-inflammatory activities. This research follows from the well-known properties of salicylic acid and its derivatives, like acetylsalicylic acid. Studies have involved the synthesis of various N-substituted salicylamides to explore whether modifying the amide group could enhance efficacy or improve safety profiles, such as reducing ulcerogenic (ulcer-causing) effects. nih.gov
In these studies, synthesized salicylamide derivatives were tested for their ability to reduce pain and inflammation in preclinical models. Some of these new derivatives were found to be more effective than the parent compound, salicylamide, and exhibited variably lower ulcerogenic activity. nih.govnih.gov This line of research indicates that the core salicylamide structure is a viable scaffold for developing new non-steroidal anti-inflammatory agents. nih.gov The mechanism of action for related analgesics is thought to involve the inhibition of prostaglandin (B15479496) production. drugs.com
Anticancer Activity of Salicylanilide-Based Peptidomimetics (Related Derivatives)
The salicylanilide scaffold has emerged as a promising framework for the development of novel anticancer agents. nih.govnih.gov While historically used as anthelmintics, compounds like niclosamide have been repurposed and are now being intensively studied for their anticancer properties. nih.gov Research has expanded to include a wide range of other salicylanilide derivatives, including salicylanilide-based peptidomimetics. mdpi.com
These compounds exert their anticancer effects through multiple mechanisms. nih.govnih.gov Key pathways identified include the uncoupling of mitochondrial oxidative phosphorylation, inhibition of critical signaling pathways like STAT3 and Wnt/β-catenin, and inhibition of protein tyrosine kinases. nih.govnih.gov
Recent studies have focused on synthesizing new salicylanilide derivatives and their peptide conjugates to enhance targeting and efficacy. For example, certain derivatives have been evaluated for their in vitro activity against human glioblastoma cells, where they were shown to significantly decrease the viability of the cancer cells. researchgate.net The mode of cell death was linked to the activation of autophagy. researchgate.net The creation of salicylamide-based peptidomimetics, by inserting an amino acid fragment into the molecule, is a strategy that has been noted to produce compounds with anticancer activity. mdpi.com
Enzyme Inhibition and Molecular Target Identification
Glycosylphosphatidylinositol (GPI) Pathway Enzyme Inhibition
The Glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway is essential for the attachment of a wide array of surface proteins to the plasma membrane of eukaryotic cells, including protozoan parasites. The enzymes in this pathway are considered attractive drug targets due to their critical role in parasite viability and the differences between the parasite and human pathways.
N-cycloheptyl-2-hydroxybenzamide contains a 2-hydroxybenzamide moiety, which is a known metal-binding group. This structural feature suggests a potential for the inhibition of metalloenzymes. Metalloenzymes utilize a metal ion, often zinc, within their active site to catalyze a wide range of biological reactions. The 2-hydroxybenzamide scaffold can chelate this metal ion, thereby inactivating the enzyme. This mechanism is common for a variety of inhibitors targeting metalloproteases and other metalloenzymes. While specific studies on this compound are limited, the principle of metalloenzyme inhibition by related compounds is well-established.
Potential Inhibition of Other Key Parasitic Enzymes (e.g., Cruzain, Aldo-Keto Reductases)
Beyond the GPI pathway, other parasitic enzymes are vital for their survival and represent potential targets for therapeutic intervention.
Cruzain: This is the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. Cruzain is essential for the parasite's nutrition, differentiation, and evasion of the host immune system. A study on a series of N-benzoyl-2-hydroxybenzamides, which share the core salicylamide (B354443) structure with this compound, evaluated their activity against T. cruzi. While the specific cycloheptyl derivative was not tested, the results for other analogs can provide insights into the potential of this chemical class to inhibit cruzain or other vital parasitic components. nih.gov
The following table displays the in vitro activity of various N-benzoyl-2-hydroxybenzamide derivatives against T. cruzi.
| Compound ID | R Group (Substitution on benzoyl moiety) | % Inhibition at 10 µM |
| 1a | 4-ethyl | 37 |
| 1b | 4-n-propyl | 30 |
| 1c | 4-isopropyl | 39 |
| 1d | 4-n-butyl | 36 |
| 1e | 4-t-butyl | 27 |
| 1f | 4-n-pentyl | 26 |
| 1g | 4-n-hexyl | 22 |
| 1h | 4-cyclohexyl | 37 |
| 1i | 4-phenyl | 31 |
| 1j | 4-bromo | 24 |
| 1k | 4-chloro | 28 |
| 1l | 4-fluoro | 32 |
| 1m | 4-iodo | 25 |
| 1n | 4-nitro | 27 |
| 1o | 4-methyl | 34 |
| 1p | 4-methoxy | 29 |
| 1q | 3-bromo | 28 |
| 1r | 3-chloro | 31 |
| 1s | 3-fluoro | 35 |
| 1t | 3-iodo | 27 |
| 1u | 3-nitro | 21 |
| 1v | 3-methyl | 33 |
| 1w | 3-methoxy | 29 |
| 1x | 2-bromo | 26 |
| 1y | 2-chloro | 29 |
| 1z | 2-fluoro | 30 |
| 1aa | 2-nitro | 19 |
| 1ab | 2-methyl | 30 |
Data sourced from "Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania". nih.gov
Aldo-Keto Reductases (AKRs): This is a superfamily of NAD(P)H-dependent oxidoreductases that play roles in the metabolism of a wide range of substrates, including aldehydes and ketones. In some pathogens, AKRs are involved in detoxification and metabolic pathways essential for survival. While direct evidence for the inhibition of parasitic AKRs by this compound is not available, the general chemical scaffold is of interest in the broader field of AKR inhibitor research.
Interactions with Microbial Transport Systems (e.g., MmpL3)
MmpL3 (Mycobacterial membrane protein Large 3) is an essential membrane transporter in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 is a validated strategy for anti-tuberculosis drug development. Although there are no specific studies linking this compound to MmpL3 inhibition, the exploration of novel scaffolds that could interact with such transport systems is an active area of research. The lipophilic cycloheptyl group and the hydrogen-bonding capabilities of the 2-hydroxybenzamide moiety could potentially facilitate interactions with transmembrane proteins like MmpL3.
Mechanism of Biological Action Studies
Elucidation of Cellular and Molecular Pathways Targeted by N-Cycloheptyl-2-hydroxybenzamide and its Derivatives
There is currently no available scientific literature that elucidates the specific cellular and molecular pathways targeted by this compound or its derivatives. While related salicylamide (B354443) compounds have been investigated for their roles as, for example, inhibitors of tubulin polymerization or as agents that impair Hepatitis B virus (HBV) core protein expression, no such studies have been published for the N-cycloheptyl variant. nih.govrsc.org
Investigations into Specific Binding Interactions at Active Sites
No studies detailing the specific binding interactions of this compound at the active sites of biological targets have been found in the public domain. Molecular docking studies, which are computational methods used to predict the binding orientation of one molecule to another, have been performed for other salicylamide derivatives, for instance, in the context of identifying potential anticancer agents that bind to the colchicine-binding site of tubulin. rsc.org However, similar investigations for this compound are not available.
Time-of-Addition Assays in Viral Replication Inhibition
There are no published time-of-addition assays investigating the role of this compound in the inhibition of viral replication. This type of assay is crucial for determining the specific stage of the viral life cycle that a compound targets. nih.gov While some salicylamide derivatives are known for their broad-spectrum antiviral activities, the specific mechanism and timing of action for this compound have not been reported. nih.govnih.gov
Structure Activity Relationship Sar and Ligand Design Principles
Influence of Cycloalkyl Ring Size on Biological Activity
The "cap" region of benzamide-based inhibitors plays a crucial role in orienting the molecule within the active site of target enzymes. For N-cycloalkyl-2-hydroxybenzamides, the size and nature of the cycloalkyl ring are critical determinants of inhibitory potential.
While a comprehensive study directly comparing a full series of cycloalkyl rings (from cyclopropyl (B3062369) to cyclooctyl) on N-substituted-2-hydroxybenzamides is not extensively detailed in the available literature, related studies on similar inhibitors provide valuable insights. For instance, in a series of benzotriazole (B28993) derivatives designed as enzyme inhibitors, cycloalkyl substituents generally showed lower activity, with the notable exception of a cyclopentyl derivative, suggesting that a five-membered ring may offer an optimal fit in the target's binding pocket in that specific scaffold nih.gov.
In the context of HDAC inhibitors, patent literature for various 2-hydroxybenzamide derivatives frequently includes cycloalkyl groups ranging from cyclopropyl to cycloheptyl as viable cap structures google.com. Furthermore, research on achiral analogs of the potent, chiral HDAC inhibitor AR-42 led to the development of compounds incorporating a cycloalkyl group, which demonstrated a remarkable 40-fold increase in potency against class I HDACs researchgate.net. This suggests that replacing a flexible aryl-butyrate cap with a more rigid cycloalkyl structure can be a highly effective strategy for enhancing biological activity. Although direct comparative data for the cycloheptyl ring versus other cycloalkyl rings in a single series is sparse, the consistent inclusion of varied ring sizes in inhibitor design underscores the importance of this moiety for achieving potent bioactivity.
Effects of Aromatic Ring Substituents on Potency
The substitution pattern on the 2-hydroxybenzamide (salicylamide) aromatic ring is a critical factor that fine-tunes the electronic properties and binding interactions of the molecule. Research across various therapeutic targets has systematically explored how different substituents impact potency.
In the development of inhibitors for poly(ADP-ribose) glycohydrolase (PARG), a systematic SAR study of salicylanilides revealed the importance of halogen substitutions. The presence of chlorine atoms at the A1 and A2 positions (positions 5 and 3 respectively on the salicylic (B10762653) acid ring) was a common feature among the most active compounds nih.gov. The removal of these substituents or their replacement with other groups often led to a significant decrease in inhibitory activity, as shown in the table below.
| Compound | Substituent (A1) | Substituent (A2) | Substituent (A3) | PARG IC50 (µM) nih.gov |
|---|---|---|---|---|
| 6a | Cl | Cl | OH | 12 ± 2 |
| 6b | Cl | Cl | H | NI |
| 6c | H | H | OH | ~500 |
| 6d | Cl | H | OH | 117 ± 60 |
| 6e | H | Cl | OH | 61 ± 12 |
Similarly, for 2-hydroxy-N-phenylbenzamides designed as cholinesterase inhibitors, substitutions with halogens were found to be favorable. Studies showed that derivatives made from 5-halogenosalicylic acids and polyhalogenated anilines were particularly effective researchgate.net.
In a different context, when exploring salicylic acid derivatives as HIV-1 integrase inhibitors, the position and nature of halogen substituents on a connected phenyl ring (Ring B) were crucial. Chlorine substitution enhanced activity at all positions (ortho, meta, and para), while bromine was most effective at the meta and para positions. In contrast, fluorine substitution at the ortho and meta positions diminished activity nih.gov.
For inhibitors targeting Mycobacterium tuberculosis, modifications at the C-5 position of the benzamide (B126) core were investigated. Replacing a larger group with a small lipophilic methyl group resulted in a potent compound, though with some cytotoxicity acs.org. Introduction of an electron-withdrawing fluorine atom at the C-5 position also yielded an active compound acs.org. These findings collectively demonstrate that the potency of 2-hydroxybenzamide derivatives can be precisely modulated by the strategic placement of various substituents on the aromatic ring.
Role of Amide and Hydroxyl Moieties in Bioactivity
The 2-hydroxy and amide moieties of the N-cycloheptyl-2-hydroxybenzamide scaffold are not merely structural linkers but are fundamental to its biological function, particularly in its role as an HDAC inhibitor. This region, known as the salicylamide (B354443) group, has been identified as a novel and effective zinc-binding group (ZBG) google.comresearchgate.netresearchgate.net.
HDACs are zinc-dependent enzymes, and the ability of an inhibitor to chelate the Zn²⁺ ion in the catalytic active site is decisive for its inhibitory activity japsonline.com. While many traditional HDAC inhibitors use a hydroxamic acid group for this purpose, salicylamides have emerged as a promising alternative. Molecular docking studies have revealed that the salicylamide group coordinates the active site zinc ion in a bidentate fashion google.comresearchgate.net. This interaction involves both the carbonyl oxygen of the amide and the oxygen of the ortho-hydroxyl group, which together form a stable chelation complex with the zinc ion google.com.
This bidentate binding is critical for anchoring the inhibitor in the active site, allowing the other parts of the molecule, such as the cycloheptyl cap, to engage in further interactions that enhance binding affinity and selectivity. The replacement of hydroxamic acid with the salicylamide group is a key rational design strategy aimed at improving bioavailability and reducing the non-specific metal binding associated with hydroxamic acids researchgate.netresearchgate.net. The resulting salicylamide-based inhibitors often exhibit selective inhibition against Class I HDAC isoforms (HDAC1, 2, and 3) researchgate.netresearchgate.net.
Importance of Stereochemistry in Activity Modulation
Stereochemistry can play a profound role in the biological activity of enzyme inhibitors by influencing how a molecule fits into the three-dimensional architecture of an enzyme's active site. While specific studies on the stereoisomers of this compound are not widely available, research on related inhibitors underscores the importance of stereochemical considerations.
For example, in the development of HDAC inhibitors derived from the amino acid cysteine, a stark difference in activity was observed between enantiomers. Derivatives synthesized from L-cysteine were active in HDAC inhibition assays, whereas the corresponding derivatives from D-cysteine were inactive nih.gov. This demonstrates that the precise spatial arrangement of atoms is critical for effective interaction with the enzyme target.
Rational Design and Synthesis of Optimized Analogs
The principles of SAR are applied in the rational design and synthesis of optimized analogs of this compound to create compounds with enhanced potency, selectivity, and improved pharmacological properties.
A primary strategy in the design of novel HDAC inhibitors has been the replacement of the traditional hydroxamic acid zinc-binding group with a salicylamide moiety. This rational choice was made to overcome the poor bioavailability and non-specific metal chelation of hydroxamic acids researchgate.netresearchgate.net. The synthesis of compound 5 in one study, a molecule with a salicylamide ZBG, confirmed this approach, yielding a class I selective HDAC inhibitor google.comresearchgate.net.
Further optimization involves modifying the aromatic rings. In the pursuit of PARG inhibitors, a library of salicylanilides was synthesized and screened. The SAR data obtained (as detailed in section 7.2) guided the synthesis of analogs with specific halogenation patterns on the salicylic acid ring and various substitutions on the aniline (B41778) ring to maximize potency nih.gov. The synthesis generally involves an amide coupling reaction between a selected salicylic acid (often converted to an acid chloride) and a substituted aniline nih.gov.
In another example, trihybrid molecules based on salicylic acid, the amino acid isoleucine, and an N-acylhydrazone framework were designed and synthesized to target colorectal cancer japsonline.com. This approach combines multiple pharmacophores into a single molecule to achieve a synergistic antitumor effect. The synthesis involved coupling the components to create novel chemical entities whose activity was then tested, with a 2,5-dimethoxy-substituted version showing particular promise japsonline.com. These examples showcase how a deep understanding of SAR enables the logical and efficient development of new therapeutic agents based on the 2-hydroxybenzamide scaffold.
Computational and Theoretical Analysis of this compound Remains Largely Unexplored in Scientific Literature
Despite the structured interest in the computational and theoretical properties of this compound, a thorough review of published scientific literature reveals a significant gap in research concerning this specific molecule. While the synthesis and biological activity of closely related analogues, such as 5-Chloro-N-cycloheptyl-2-hydroxybenzamide, have been documented, detailed computational investigations as specified in the requested outline are not publicly available for the parent compound. mdpi.com
The specified areas of computational chemistry—Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and molecular docking simulations—are powerful tools for understanding the electronic structure, reactivity, and interaction of molecules. However, without specific studies performed on this compound, any detailed discussion under these headings would be speculative and not based on the required scientific evidence.
For an accurate and scientifically valid article on this topic, dedicated computational research on this compound would need to be conducted and published. At present, the data required to populate the requested sections on its structural parameters, quantum chemical characteristics, reactivity descriptors, hyperconjugative interactions, and ligand-target interactions does not appear to exist in the accessible scientific domain.
Therefore, this article cannot be generated as the foundational scientific data from computational studies on this compound is not available.
Computational and Theoretical Chemistry Investigations
In Silico Studies for Predicting Biological Properties
In silico studies are a important part of modern drug discovery and chemical biology, employing computational methods to predict the biological activity of molecules. For a compound like N-cycloheptyl-2-hydroxybenzamide, these studies would typically involve molecular docking simulations and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Molecular Docking: This technique would be used to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes or receptors. By computationally placing the molecule into the active site of a protein, researchers can estimate its potential to inhibit or modulate the protein's function. This can provide insights into its possible therapeutic applications.
ADMET Prediction: Computational models can forecast the pharmacokinetic and toxicological profile of a compound. For this compound, these predictions would estimate its oral bioavailability, metabolic stability, potential for causing adverse effects, and other crucial parameters for drug development.
Theoretical Modeling of Reaction Mechanisms and Regioselectivity
Theoretical modeling is a powerful tool for understanding the intricate details of chemical reactions. In the context of this compound, computational chemistry could be employed to investigate its synthesis and reactivity.
Reaction Mechanism Studies: The synthesis of this compound, likely involving the acylation of cycloheptylamine (B1194755) with a salicylic (B10762653) acid derivative, could be modeled to elucidate the step-by-step mechanism. This would involve calculating the energies of reactants, transition states, and products to determine the most favorable reaction pathway.
Regioselectivity Prediction: In cases where a reaction could yield multiple isomers, theoretical calculations can predict the predominant product. For instance, if the aromatic ring of this compound were to undergo an electrophilic substitution, computational models could determine which position on the ring is most likely to be attacked, thus predicting the regioselectivity of the reaction.
Computational Prediction of Spectroscopic Data
Computational methods are frequently used to predict the spectroscopic properties of molecules, which can aid in their identification and characterization.
NMR Spectroscopy: Density Functional Theory (DFT) is a common method for calculating the nuclear magnetic resonance (NMR) chemical shifts of a molecule. For this compound, these calculations would predict the ¹H and ¹³C NMR spectra. By comparing the predicted spectra with experimental data, researchers can confirm the structure of the synthesized compound.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can also be calculated computationally. These frequencies correspond to the peaks observed in an IR spectrum. For this compound, these calculations would help in assigning the various vibrational modes, such as the C=O and N-H stretches of the amide group and the O-H stretch of the phenolic hydroxyl group.
While specific data for this compound is not available, the principles outlined above represent the standard computational approaches that would be used to investigate its chemical and biological properties.
Derivatization and Chemical Modification Strategies
Synthesis and Evaluation of Halogenated Salicylamide (B354443) Derivatives (e.g., Chloro-analogs)
The incorporation of halogen atoms, particularly chlorine, into the salicylamide scaffold is a well-established strategy to modulate the physicochemical properties and biological activity of the resulting analogs.
Synthesis and Biological Impact: The synthesis of halogenated salicylamides typically involves the amidation of a corresponding halogen-substituted salicylic (B10762653) acid. For instance, reacting 5-chlorosalicylic acid with an amine can yield a 5-chloro-salicylamide derivative. Studies have shown that such modifications can significantly enhance biological efficacy. For example, the introduction of a chlorine atom at the 5-position of the salicylamide ring, coupled with amidation of the carboxylic group, has been found to additively increase NF-κB inhibitory activity. nih.gov This suggests that the electronic effects of the halogen, combined with the modification of the carboxyl group, play a crucial role in the molecule's interaction with its biological targets. A novel series of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives has been synthesized and shown to act as tubulin polymerization inhibitors, highlighting the potential of chloro-analogs in developing new therapeutic agents. rsc.org
Table 1: Research Findings on Halogenated Salicylamide Derivatives
| Derivative Class | Key Modification | Observed Biological Effect | Reference |
|---|---|---|---|
| 5-Chlorosalicylamides | Chlorine at 5-position and amidation | Additive increase in NF-κB inhibitory activity | nih.gov |
| 5-Chloro-N-(4-sulfamoylbenzyl) salicylamides | 5-chloro substitution and a sulfamoylbenzyl group on the amide nitrogen | Inhibition of tubulin polymerization | rsc.org |
Alkyl and Aryl Substitutions on the Amide Nitrogen and their Impact
Modifying the substituent on the amide nitrogen of the salicylamide is a critical strategy for fine-tuning its biological activity. The nature of the alkyl or aryl group can significantly influence the compound's potency and selectivity.
Impact of N-Substitutions: Research into the structure-activity relationships of salicylamides has revealed that the ortho-position of the hydroxyl group on the benzamide (B126) core is generally essential for activity. blogspot.com Shifting this group to the meta or para position often leads to a decrease in biological effect. blogspot.com Furthermore, the characteristics of the group attached to the amide nitrogen are pivotal. For instance, in a series of N-(5-chlorosalicyloyl)phenethylamine derivatives, the presence of a phenethylamine (B48288) moiety led to potent NF-κB inhibitory activity. nih.gov This indicates that both the electronic properties of the salicylamide ring and the steric and hydrophobic nature of the N-substituent are important for activity. The synthesis of various N-substituted benzamide derivatives has been a common approach to explore their potential as anti-proliferative agents. indexcopernicus.com
Table 2: Impact of N-Substitutions on Salicylamide Activity
| N-Substituent Class | Example Moiety | Observed Biological Activity | Reference |
|---|---|---|---|
| N-Arylalkyl | Phenethylamine | Potent NF-κB inhibition | nih.gov |
| General N-Substituted Benzamides | Various | Evaluated for anti-proliferative activity | indexcopernicus.com |
Benzamide Core Modifications
Altering the fundamental 2-hydroxybenzamide (salicylamide) core is another avenue for creating novel derivatives with potentially enhanced or different biological activities.
Importance of the Salicylamide Scaffold: The salicylamide core is a privileged scaffold in medicinal chemistry. Its inherent ability to form key hydrogen bonds, particularly from the ortho-hydroxyl group, is often crucial for its biological function. blogspot.comnih.gov Modifications that disrupt this, such as moving the hydroxyl group, can diminish activity. blogspot.com However, replacing the benzene (B151609) ring with other aromatic or heterocyclic systems can lead to new classes of compounds with unique properties. For example, the development of salicylanilide (B1680751) N,N-disubstituted carbamates and thiocarbamates has yielded compounds with notable antimicrobial and antimycobacterial activities. nih.gov
Synthesis of Hybrid Molecules (e.g., Peptidomimetics)
A contemporary approach in drug design involves the creation of hybrid molecules that combine the salicylamide moiety with other pharmacologically relevant structures, such as peptides, to create peptidomimetics.
Salicylamide-Based Peptidomimetics: Salicylamide and its derivatives are considered valuable scaffolds for designing therapeutic peptide-based drugs because they can alter peptide structure and conformation. nih.gov For instance, salicylic acid-conjugated amino acids and peptides have been explored for the development of novel drug candidates. nih.gov The synthesis of such hybrids can lead to molecules with improved target specificity and biological activity. One study detailed the successful synthesis of rationally designed N-salicyl-AAn-picolamide peptides, which were found to be quorum sensing inhibitors of Pseudomonas aeruginosa. nih.gov This demonstrates the potential of combining the salicylamide structure with peptide-like features to tackle complex biological targets. Peptidomimetics, in general, offer a strategy to create small molecules that can mimic the function of larger peptides. nih.govnih.gov
Exploration of Metal Complexes of Salicylamide-Derived Ligands
The chelating properties of the ortho-hydroxy and amide groups in salicylamides make them excellent ligands for a variety of metal ions. The resulting metal complexes often exhibit unique and enhanced biological activities compared to the free ligand.
Synthesis and Activity of Metal Complexes: Salicylamide derivatives can form stable complexes with a range of metal ions, including copper(II), zinc(II), chromium(III), and manganese(II). rsc.orgnih.gov These complexes often exhibit octahedral or square pyramidal geometries. rsc.orgekb.eg The formation of these metal complexes can lead to a significant enhancement of biological activity. For example, some copper(II) complexes with salicylaldehyde (B1680747) derivatives have demonstrated strong cytotoxic effects against cancer cell lines and notable antibacterial activity. rsc.org Similarly, metal complexes derived from Schiff bases have shown promising anticancer and antimicrobial properties. nih.gov The synthesis of metal complexes in aqueous media is also being explored as an environmentally friendly approach. recentscientific.com The chelation of the metal ion can alter the electronic properties and three-dimensional structure of the salicylamide ligand, leading to improved interaction with biological targets. rsc.orgrecentscientific.com
Table 3: Biological Activity of Salicylamide-Derived Metal Complexes
| Metal Ion | Ligand Type | Observed Biological Activity | Reference |
|---|---|---|---|
| Copper(II) | Salicylaldehyde derivative and α-diimines | Strong cytotoxic and antibacterial activity | rsc.org |
| Zinc(II), Chromium(III), Manganese(II) | Schiff base derived from 2-aminomethyl benzimidazole (B57391) and 2-hydroxynaphtadehyde | Anticancer and antimicrobial activity | nih.gov |
| Various transition metals | Schiff base from salicylaldehyde and aminocaproic acid | Evaluated for biological activity | researchgate.net |
Emerging Research Themes and Potential Academic Applications
Development of Novel Therapeutic Lead Compounds for Neglected Tropical Diseases
There is currently no available research specifically investigating the efficacy of N-cycloheptyl-2-hydroxybenzamide against neglected tropical diseases (NTDs). However, the salicylamide (B354443) scaffold, from which this compound is derived, has shown promise in this area. For instance, the well-known salicylamide derivative, niclosamide (B1684120), is an FDA-approved anthelmintic drug used to treat tapeworm infections. nih.gov Another related compound, nitazoxanide (B1678950), was initially developed as an antiparasitic agent and has received FDA approval for treating diarrhea caused by Cryptosporidium parvum and Giardia intestinalis, both of which are significant contributors to the global burden of diarrheal diseases, a major issue in many regions affected by NTDs. nih.gov The mechanism of action for nitazoxanide against these protozoa involves the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme crucial for their anaerobic energy metabolism. nih.gov Given these precedents, it is plausible that this compound could be a candidate for screening against various pathogens responsible for NTDs, although empirical data to support this is currently lacking.
Advancement of Antiviral Agents Targeting Novel Mechanisms
The potential of this compound as an antiviral agent is, at present, entirely speculative, as no studies have been published on its specific antiviral activities. However, the broader family of salicylamide derivatives has demonstrated significant broad-spectrum antiviral properties. nih.govnih.gov Compounds like niclosamide and nitazoxanide have been shown to inhibit the replication of a wide range of RNA and DNA viruses, including flaviviruses, influenza A virus, and coronaviruses. nih.govnih.gov Recent research has highlighted the potential of salicylamide derivatives as potent inhibitors of the Hepatitis B virus (HBV), with some analogues showing activity at sub-micromolar concentrations. rsc.orgnih.gov The mechanisms of action for these derivatives are varied, with some impairing the expression of the HBV core protein and others disrupting capsid formation. rsc.orgnih.gov The structural modifications on the salicylamide core are crucial for their antiviral potency. While this suggests that this compound could theoretically be explored for antiviral properties, without dedicated research, its potential in this domain remains unknown.
Contribution to Antimicrobial Resistance Research
There is no direct evidence in the scientific literature of this compound's contribution to antimicrobial resistance research. However, the general class of N-substituted salicylamides has been a subject of investigation for their antimicrobial properties. nih.govmdpi.com Studies on various salicylamide derivatives have shown activity against a range of bacteria. For example, certain chloro-substituted salicylanilide (B1680751) derivatives have demonstrated good bactericidal effects against Gram-positive bacteria. mdpi.com The nature of the substituent on the amide nitrogen can significantly influence the antimicrobial spectrum and potency. For instance, a series of N-cycloalkenyl and N-cycloalkyl-2-acylalkylidene-2,3-dihydro-1,3-benzothiazoles, which share some structural features with this compound, were synthesized and tested for their antibacterial and antifungal activities, with some compounds showing efficacy against bacterial strains. nih.gov These findings suggest that this compound could be a candidate for antimicrobial screening, but specific data on its activity against resistant or susceptible strains is not available.
Methodological Innovations in Organic Synthesis and Catalyst Design
Specific methodological innovations in the synthesis of this compound have not been reported in the chemical literature. General methods for the synthesis of N-substituted salicylamides are well-established and typically involve the reaction of a salicylic (B10762653) acid derivative with an appropriate amine. One common approach is the condensation of phenyl salicylate (B1505791) with an amine. nih.govwikipedia.org Another method involves the reaction of a salicoyl chloride with an amine. nih.gov For instance, the synthesis of N-heterocyclic salicylamide derivatives has been achieved through the fusion of phenyl salicylate and heterocyclic amines. nih.gov More contemporary methods might employ coupling agents to facilitate the amide bond formation between salicylic acid and cycloheptylamine (B1194755). While the synthesis of the closely related N-cyclohexyl-2-benzothiazolesulfenamide has been described using an oxidant-free method with a recyclable catalyst, showcasing a move towards greener chemistry, no such specific innovations have been documented for this compound. google.com
Integration of Computational Chemistry for Predictive Modeling in Drug Discovery
There are no published computational studies that have specifically modeled this compound for the purpose of predicting its biological activity or drug-like properties. However, computational chemistry is a powerful tool in modern drug discovery and has been applied to related compounds. For instance, computational studies have been used to analyze the structure-activity relationships of N-benzylbenzamide derivatives as dual modulators of soluble epoxide hydrolase and PPARγ. acs.org Molecular docking and other computational techniques have also been employed to study the interactions of bioactive hydrazine-1-carbothioamides, which share the amide linkage present in this compound, with their biological targets. nih.gov Such computational approaches could, in theory, be applied to this compound to predict its potential binding to various protein targets and to guide future experimental work. However, at present, a computational profile for this specific compound does not exist in the scientific literature.
Q & A
Q. What are the established synthetic routes for N-cycloheptyl-2-hydroxybenzamide, and what key reagents/conditions are required?
The synthesis typically involves coupling 2-hydroxybenzamide derivatives with cycloheptylamine via amide bond formation. For example, analogous compounds like N-benzoyl-2-hydroxybenzamide are synthesized using reagents such as methyl 3-(chlorocarbonyl)propanoate and pyridine in CH₂Cl₂ under ambient conditions . Hydrogenation (e.g., Pd/C, H₂) may be employed to reduce intermediates, followed by recrystallization (e.g., methanol) to isolate the product .
Q. How can researchers confirm the molecular structure and purity of this compound?
Structural validation relies on spectroscopic techniques:
- ¹H/¹³C NMR : To identify proton environments and carbonyl signals (e.g., δ 7.23–3.96 ppm regions for benzamide derivatives) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles (e.g., C1—N17—C18 bond geometry in related benzamides) .
- HPLC : To assess purity (>95% recommended for biological assays) .
Q. What safety protocols are critical when handling this compound?
- Avoid inhalation (S22) and skin/eye contact (S24/25) .
- Use fume hoods for reactions involving volatile reagents (e.g., pyridine, CH₂Cl₂) .
- Dispose of waste via certified chemical disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized under varying catalytic conditions?
Systematic optimization includes:
- Catalyst screening : Compare Pd/C, PtO₂, or enzyme-mediated acyl transfer efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates versus CH₂Cl₂ .
- Temperature gradients : Elevated temperatures (e.g., 100°C under reflux) improve coupling but may increase side products .
- Real-time monitoring : Use TLC or in-situ IR to track intermediate formation .
Q. What challenges arise in resolving crystallographic data for this compound derivatives?
- Twinned crystals : Common in bulky cycloheptyl groups; refine using SHELXL with high-resolution data (R factor <0.05) .
- Disorder modeling : Apply PART instructions in SHELX for flexible cycloheptyl moieties .
- Hydrogen bonding : Analyze intermolecular interactions (e.g., O—H···N) to predict packing motifs .
Q. How do substituent modifications on the benzamide core influence bioactivity?
- Electron-withdrawing groups (e.g., Cl at 2/6 positions) enhance Trypanosoma brucei inhibition by ~40% via increased electrophilicity .
- Hydroxy groups : Critical for anti-inflammatory activity; methylation reduces binding to COX-2 .
- Dose-response assays : Use IC₅₀ comparisons (e.g., 0.5–10 µM ranges) to quantify SAR trends .
Q. What computational methods predict the physicochemical properties of this compound?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict dipole moments and HOMO-LUMO gaps .
- MD simulations : Assess solvation effects (e.g., logP) in biological membranes .
- QSAR models : Train datasets with IC₅₀ values to forecast bioactivity of novel analogs .
Q. How can contradictory bioassay results (e.g., in vitro vs. in vivo) be reconciled for this compound?
- Metabolic stability : Test hepatic microsome clearance to identify rapid degradation in vivo .
- Protein binding : Use equilibrium dialysis to measure serum albumin affinity, which may reduce free drug concentrations .
- Formulation adjustments : Introduce prodrug strategies (e.g., ester masking of hydroxyl groups) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
